molecular formula C17H17N5O2S B10983985 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10983985
M. Wt: 355.4 g/mol
InChI Key: AAHHCOCROLDHGN-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the Rings: The thiadiazole and pyrazole rings are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol, electrophilic substitution with bromine in acetic acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction might yield a corresponding alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein synthesis. If it acts as an anticancer agent, it might induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-22-14(9-13(21-22)10-5-7-12(24-2)8-6-10)15(23)18-17-20-19-16(25-17)11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,18,20,23)

InChI Key

AAHHCOCROLDHGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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